molecular formula C22H15N3O6S2 B2458065 N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenoxybenzamide CAS No. 349440-82-0

N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenoxybenzamide

Cat. No.: B2458065
CAS No.: 349440-82-0
M. Wt: 481.5
InChI Key: PMOVMKZGWFRXMV-UHFFFAOYSA-N
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Description

N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenoxybenzamide is a complex organic compound that features a thiazole ring, a sulfonyl group, and a phenoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenoxybenzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Sulfonyl Group: The thiazole derivative is then reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

    Coupling with Phenoxybenzamide: The final step involves coupling the sulfonyl-thiazole intermediate with 2-phenoxybenzoyl chloride in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Formation of the corresponding amino derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of 2-phenoxybenzoic acid and the corresponding amine.

Scientific Research Applications

N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenoxybenzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The thiazole ring can also interact with various biological targets, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[(4-Nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-pyridinecarboxamide
  • N-{5-[(4-Nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-quinolinecarboxamide

Uniqueness

N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenoxybenzamide is unique due to its combination of a thiazole ring, a sulfonyl group, and a phenoxybenzamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O6S2/c26-21(18-8-4-5-9-19(18)31-16-6-2-1-3-7-16)24-22-23-14-20(32-22)33(29,30)17-12-10-15(11-13-17)25(27)28/h1-14H,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOVMKZGWFRXMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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